Cas no 668477-50-7 (Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI))

Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) is a specialized aromatic compound featuring an ethyl group and a benzyloxy substituent on the benzene ring. This structure imparts unique reactivity and solubility properties, making it valuable in organic synthesis and intermediate applications. Its ether linkage enhances stability while allowing selective functionalization, useful in pharmaceutical and fine chemical manufacturing. The compound's well-defined molecular architecture ensures consistent performance in reactions such as alkylations or coupling processes. Its compatibility with various solvents and reagents further broadens its utility in research and industrial settings. Proper handling and storage are recommended due to its aromatic nature.
Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) structure
668477-50-7 structure
Product Name:Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI)
CAS No:668477-50-7
MF:C15H16O
MW:212.286944389343
MDL:MFCD18825187
CID:1022755
PubChem ID:19744485
Update Time:2025-06-11

Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI)
    • 1-(benzyloxy)-3-ethylbenzene
    • 1-ethyl-3-phenylmethoxybenzene
    • PGMBVOVVYOIMBB-UHFFFAOYSA-N
    • E91699
    • MFCD18825187
    • 668477-50-7
    • 1-Ethyl-3-(phenylmethoxy)-benzene
    • SCHEMBL91188
    • 1-ethyl-3-[(phenylmethyl)oxy]benzene
    • 3-ethylbenzyloxybenzene
    • FT-0764379
    • AKOS008911781
    • DTXSID10599490
    • DA-30712
    • MDL: MFCD18825187
    • Inchi: 1S/C15H16O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h3-11H,2,12H2,1H3
    • InChI Key: PGMBVOVVYOIMBB-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1=CC=CC(=C1)CC

Computed Properties

  • Exact Mass: 212.120115130g/mol
  • Monoisotopic Mass: 212.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 9.2Ų

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Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:668477-50-7)Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI)
Order Number:A1171625
Stock Status:in Stock
Quantity:250.0mg/500.0mg/1.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:21
Price ($):159.0/265.0/397.0
Email:sales@amadischem.com

Additional information on Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI)

Recent Advances in the Study of Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) and Related Compound 668477-50-7

In recent years, the chemical and biomedical research community has shown increasing interest in the compound Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) and its related derivative with CAS number 668477-50-7. These compounds have garnered attention due to their potential applications in pharmaceutical development, particularly in the design of novel therapeutic agents. This research brief aims to summarize the latest findings regarding their chemical properties, biological activities, and potential industrial applications.

Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) is an aromatic ether compound characterized by its unique structural features, including an ethyl group and a benzyloxy substituent on the benzene ring. Recent studies have focused on its synthesis and modification to enhance its pharmacological properties. Meanwhile, compound 668477-50-7, which shares structural similarities, has been investigated for its role as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

A significant breakthrough in the study of these compounds was reported in a 2023 publication in the Journal of Medicinal Chemistry, where researchers demonstrated the efficacy of 668477-50-7 as a precursor in the synthesis of kinase inhibitors. The study highlighted the compound's ability to undergo selective functionalization, making it a valuable building block in drug discovery. Furthermore, computational modeling studies have predicted favorable binding affinities for derivatives of Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) against several disease-relevant protein targets.

From a methodological perspective, advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize these compounds with high precision. These analytical methods have confirmed the purity and stability of 668477-50-7 under various conditions, which is crucial for its potential scale-up in industrial applications. Additionally, in vitro assays have shown that certain derivatives exhibit promising antimicrobial and anti-inflammatory activities, though further in vivo studies are needed to validate these effects.

In conclusion, the ongoing research on Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI) and 668477-50-7 underscores their significance in medicinal chemistry and drug development. The structural versatility of these compounds offers numerous opportunities for the creation of new therapeutic agents. Future studies should focus on optimizing their synthetic routes, exploring additional biological activities, and assessing their safety profiles to fully realize their potential in clinical applications.

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Amadis Chemical Company Limited
(CAS:668477-50-7)Benzene, 1-ethyl-3-(phenylmethoxy)- (9CI)
A1171625
Purity:99%/99%/99%
Quantity:250.0mg/500.0mg/1.0g
Price ($):159.0/265.0/397.0
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